molecular formula C6H9BrClN3 B12105407 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride

Cat. No.: B12105407
M. Wt: 238.51 g/mol
InChI Key: DDJXRHWQNADITH-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is a heterocyclic compound with a molecular formula of C7H9BrN2·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride typically involves the bromination of tetrahydroimidazo[1,2-a]pyrimidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[1,2-a]pyrimidine derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of tetrahydroimidazo[1,2-a]pyrimidine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoimidazo[1,2-a]pyrimidine derivatives, while oxidation reactions can produce imidazo[1,2-a]pyrimidine N-oxides.

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
  • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Uniqueness

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H9BrClN3

Molecular Weight

238.51 g/mol

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine;hydrochloride

InChI

InChI=1S/C6H8BrN3.ClH/c7-5-4-9-6-8-2-1-3-10(5)6;/h4H,1-3H2,(H,8,9);1H

InChI Key

DDJXRHWQNADITH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=C(N2C1)Br.Cl

Origin of Product

United States

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